molecular formula C16H12N2O3S B5534971 2-(1H-benzimidazol-2-ylthio)-1-(1,3-benzodioxol-5-yl)ethanone

2-(1H-benzimidazol-2-ylthio)-1-(1,3-benzodioxol-5-yl)ethanone

Cat. No. B5534971
M. Wt: 312.3 g/mol
InChI Key: CNBNLPOZEYIYTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Benzimidazole derivatives, including "2-(1H-benzimidazol-2-ylthio)-1-(1,3-benzodioxol-5-yl)ethanone," are synthesized through various methods, including the condensation of o-phenylenediamines with electrophilic reagents. Recent advancements have focused on green chemistry approaches, such as solvent-free conditions and the use of nanoparticle catalysts, to enhance efficiency and environmental sustainability (Sharma et al., 2023).

Molecular Structure Analysis

Benzimidazole derivatives are characterized by a fused ring structure combining a benzene ring with an imidazole ring. This structural configuration is crucial for their interaction with biological targets, providing a versatile scaffold for the development of compounds with varied biological activities (Jaouad et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of benzimidazole derivatives like "2-(1H-benzimidazol-2-ylthio)-1-(1,3-benzodioxol-5-yl)ethanone" often involves their functional groups, enabling further modifications and derivatizations to tailor their chemical and biological properties for specific applications (Singla et al., 2014).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. These properties are critical for their formulation and application in various therapeutic areas (Davidse, 1986).

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(1,3-benzodioxol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-13(10-5-6-14-15(7-10)21-9-20-14)8-22-16-17-11-3-1-2-4-12(11)18-16/h1-7H,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBNLPOZEYIYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(1,3-benzodioxol-5-yl)ethanone

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